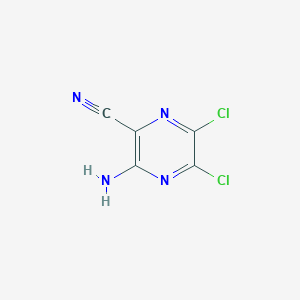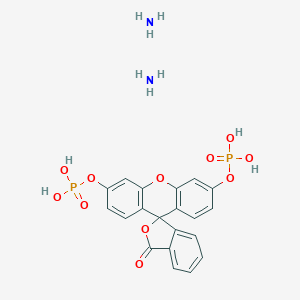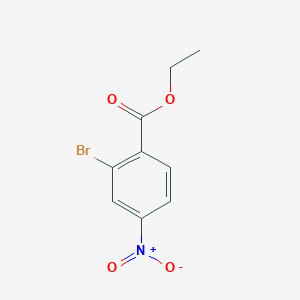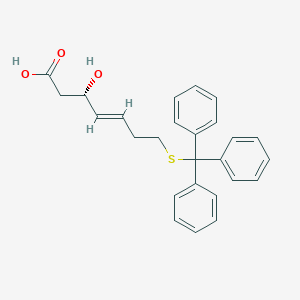
(4,5,6,7-Tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,5,6,7-Tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid, commonly known as TCDD, is a potent environmental toxin that is classified as a dioxin. TCDD is highly toxic and has been linked to a number of adverse health effects in humans and animals.
作用機序
The mechanism of action of TCDD is complex and not fully understood. TCDD is believed to act by binding to the aryl hydrocarbon receptor (AhR) in cells, which triggers a cascade of biochemical events that ultimately lead to changes in gene expression. These changes in gene expression can have a wide range of effects on cellular function, including alterations in cellular metabolism, cell growth, and differentiation.
生化学的および生理学的効果
The biochemical and physiological effects of TCDD are numerous and can be quite severe. TCDD has been shown to have toxic effects on the liver, immune system, reproductive system, and cardiovascular system. TCDD has also been linked to a number of adverse effects on fetal development, including birth defects and developmental delays.
実験室実験の利点と制限
One of the main advantages of using TCDD in lab experiments is its potency. TCDD is a highly toxic compound that can produce significant effects at very low concentrations. This makes it an ideal compound for studying the effects of environmental toxins on biological systems. However, the use of TCDD in lab experiments is limited by its toxicity and the potential for adverse effects on researchers working with the compound.
将来の方向性
There are a number of future directions for research on TCDD. One area of research is the development of new methods for synthesizing TCDD that are more efficient and environmentally friendly. Another area of research is the development of new treatments for TCDD toxicity, including drugs that can bind to TCDD and prevent its toxic effects. Finally, there is a need for more research on the long-term effects of TCDD exposure on human health, particularly in populations that are exposed to high levels of the compound due to environmental contamination.
合成法
TCDD is typically synthesized through a process known as the chlorination of 2,4-dichlorophenol. This process involves the reaction of 2,4-dichlorophenol with a mixture of chlorine and hydrochloric acid under controlled conditions. The resulting product is then purified through a series of chemical reactions to yield TCDD.
科学的研究の応用
TCDD is widely used in scientific research as a model compound for studying the effects of dioxins on biological systems. TCDD has been shown to have a number of adverse effects on the immune system, reproductive system, and endocrine system. TCDD is also used in studies of cancer, as it has been shown to be a potent carcinogen in animal models.
特性
CAS番号 |
19244-35-0 |
|---|---|
製品名 |
(4,5,6,7-Tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid |
分子式 |
C10H3Cl4NO4 |
分子量 |
342.9 g/mol |
IUPAC名 |
2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)acetic acid |
InChI |
InChI=1S/C10H3Cl4NO4/c11-5-3-4(6(12)8(14)7(5)13)10(19)15(9(3)18)1-2(16)17/h1H2,(H,16,17) |
InChIキー |
FHIZSYJTTDFYKS-UHFFFAOYSA-N |
SMILES |
C(C(=O)O)N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl |
正規SMILES |
C(C(=O)O)N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Bromo-4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B169281.png)





![3-chloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B169299.png)
![4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B169305.png)





